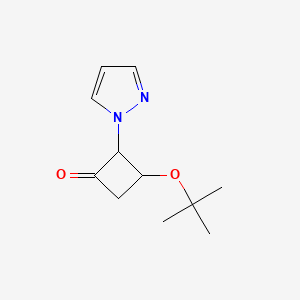
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a cyclobutane derivative that contains a pyrazole moiety, and its unique structure has made it a subject of interest for researchers in different fields.
Wirkmechanismus
The mechanism of action of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have a high binding affinity for certain proteins, which makes it a potential candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one have been studied extensively in vitro and in vivo. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be used to study the structure-activity relationship of this compound. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one. One of the areas that require further investigation is the mechanism of action of this compound, which can provide valuable insights into its potential use as a drug. Additionally, the synthesis of new derivatives of this compound can lead to the development of new drugs with improved efficacy and reduced side effects. Finally, the use of this compound in materials science and organic chemistry can lead to the development of new materials with unique properties.
Synthesemethoden
The synthesis of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one can be achieved through several methods, including the reaction of cyclobutanone with tert-butyl alcohol and 1H-pyrazole in the presence of a base such as sodium hydride. The reaction takes place under reflux conditions, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
The unique structure of 3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one has made it a subject of interest for researchers in different fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, this compound has shown potential as a lead compound in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-pyrazol-1-ylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-9-7-8(14)10(9)13-6-4-5-12-13/h4-6,9-10H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQIUMDPCIVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
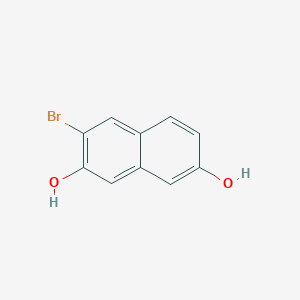

![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
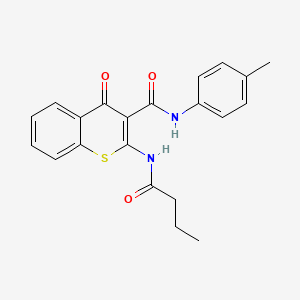
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)
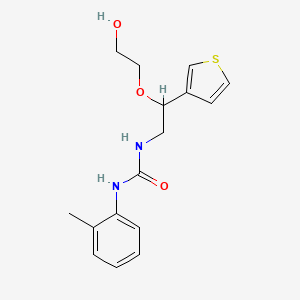
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)
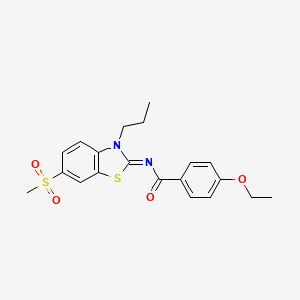
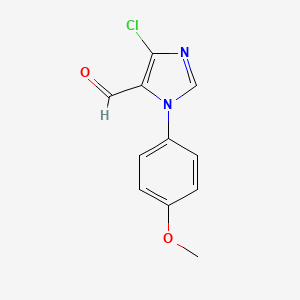
![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)